3-(Difluoromethylthio)Benzoyl Chloride
Overview
Description
3-(Difluoromethylthio)Benzoyl Chloride is a chemical compound with the molecular formula C8H5ClF2OS . It has an average mass of 222.639 Da and a monoisotopic mass of 221.971771 Da .
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethylthio)Benzoyl Chloride consists of a benzoyl group (C6H5C=O) attached to a difluoromethylthio group (CF2S-) via a chloride atom . The SMILES string representation is FC(F)Sc1cccc(c1)C(Cl)=O .Physical And Chemical Properties Analysis
3-(Difluoromethylthio)Benzoyl Chloride has a density of 1.4±0.1 g/cm3, a boiling point of 238.5±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 49.2±0.4 cm3, a polar surface area of 42 Å2, and a molar volume of 156.3±5.0 cm3 .Scientific Research Applications
Palladium-Catalyzed Reactions
Palladium-catalyzed trifluoromethylation of aryl chlorides, including those related to 3-(Difluoromethylthio)Benzoyl Chloride, represents a significant advancement in the synthesis of pharmaceutical and agrochemical compounds. These reactions allow for the efficient addition of trifluoromethyl groups to a wide array of aryl substrates under mild conditions, broadening the scope of functional groups and intermediates that can be modified. The trifluoromethyl group is known for enhancing the properties of organic molecules, making them more applicable in various industries (Cho et al., 2010).
Friedel-Crafts Acylation Reactions
The Friedel–Crafts acylation, a critical reaction for aromatic electrophilic substitution, uses metal triflates in ionic liquids for high efficiency. This method demonstrates the ability to achieve high conversion rates and selectivity under mild conditions. The utilization of benzoyl chloride in these reactions showcases the versatility and potential of 3-(Difluoromethylthio)Benzoyl Chloride in synthesizing complex aromatic compounds (Ross & Xiao, 2002).
Modification of Materials
Research on modifying ethylene acrylic acid film with benzoyl chloride for antimicrobial activity highlights the potential of 3-(Difluoromethylthio)Benzoyl Chloride in developing materials with enhanced properties. This modification aims to control microbial contamination, extending the application of such materials in food preservation and safety (Matche, Kulkarni, & Raj, 2006).
Graphene Oxide Modification
The linkage of 3,5-dinitrobenzoyl chloride to graphene oxide to create solution-processable materials showcases the innovative use of benzoyl chloride derivatives in material science. This modification significantly enhances the performance of organic bulk heterojunction photovoltaic devices, demonstrating the potential of 3-(Difluoromethylthio)Benzoyl Chloride in the development of next-generation electronic materials (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Electrophilic Trifluoromethylthiolation
The use of trifluoromethanesulfinyl chloride for electrophilic trifluoromethylthiolation, and bifunctional chlorotrifluoromethylthiolation, represents a novel application in synthetic chemistry. This reagent offers a pathway for the functionalization of various compounds, including potentially those derived from 3-(Difluoromethylthio)Benzoyl Chloride, under catalyst-free conditions. The method's versatility indicates its applicability in synthesizing compounds with diverse functional groups (Jiang et al., 2018).
Safety And Hazards
3-(Difluoromethylthio)Benzoyl Chloride is a combustible liquid and causes severe skin burns and eye damage . It should be handled with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area, and contact with the skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
3-(difluoromethylsulfanyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2OS/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWSFTJAJPGBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378922 | |
Record name | 3-(Difluoromethylthio)Benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethylthio)Benzoyl Chloride | |
CAS RN |
261944-16-5 | |
Record name | 3-(Difluoromethylthio)Benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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